N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H13F5N2OS and its molecular weight is 460.42. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide and its derivatives have been studied for their anticancer properties. A series of substituted benzamides, similar in structure, were evaluated against various cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds showed moderate to excellent anticancer activities, some even more potent than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Agents
Compounds structurally related to this compound have been synthesized and tested for their antimicrobial properties. These compounds exhibited significant antibacterial and antifungal activities, with some derivatives displaying higher efficacy than reference drugs (Bikobo et al., 2017).
Antipathogenic Activity
The antipathogenic activity of thiourea derivatives of this compound was explored. These derivatives showed significant activity against bacterial strains known for their biofilm-forming capabilities, indicating potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antifungal Activity
Various derivatives of this compound have been synthesized and assessed for their antifungal properties. These compounds showed varying degrees of antifungal activity, indicating their potential as therapeutic agents against fungal infections (Saeed, Zaman, Jamil, & Mirza, 2008).
Fluorescence Characteristics
The fluorescence characteristics of this compound derivatives have been studied. These compounds exhibited excellent photophysical properties such as large Stokes shifts and solid-state fluorescence, making them candidates for applications in materials science (Zhang et al., 2017).
Supramolecular Gelators
This compound derivatives were investigated as new series of supramolecular gelators. These compounds showed potential in gel formation with good stability and low minimum gelator concentration, which is crucial in the field of material science and drug delivery systems (Yadav & Ballabh, 2020).
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures exhibit a bleaching action, due to the inhibition of carotenoid biosynthesis . This prevents photosynthesis and leads to plant death .
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Based on the mode of action, it can be inferred that the compound may interfere with the carotenoid biosynthesis pathway . Carotenoids are crucial for photosynthesis, and their inhibition can disrupt this process, leading to the death of photosynthetic organisms .
Pharmacokinetics
The compound is a colourless crystal with a molecular weight of 395.332 . It has a low solubility in water (<0.05 mg/l at 25 °C), but is soluble in most organic solvents . These properties suggest that the compound may have low bioavailability due to its poor water solubility .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its targets and mode of action. Given its potential inhibitory effect on carotenoid biosynthesis, the compound could lead to a disruption in photosynthesis in plants, resulting in plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s low water solubility suggests that it may be less effective in aqueous environments . Furthermore, its stability in air up to its melting point suggests that it may be stable under normal atmospheric conditions .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F5N2OS/c24-17-8-9-19(18(25)11-17)29-21(31)13-4-6-14(7-5-13)22-30-20(12-32-22)15-2-1-3-16(10-15)23(26,27)28/h1-12H,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFGUIMQUJBKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F5N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.